Technical Safety Monograph: 1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine
Technical Safety Monograph: 1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine
Document Control:
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CAS Registry Number: 914637-59-5[1]
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Chemical Class: Electron-Deficient Aryl Hydrazine
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Synonyms: (4-Fluoro-2-methylsulfonylphenyl)hydrazine; 2-Methylsulfonyl-4-fluorophenylhydrazine
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Version: 1.0 (Technical Whitepaper)
Executive Summary & Molecular Logic
This guide provides a technical deep-dive into the handling, stability, and toxicology of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine. Unlike generic Safety Data Sheets (SDS), this document contextualizes the hazards through the lens of Structure-Activity Relationships (SAR) .
The "Push-Pull" Reactivity Paradigm
To understand the safety profile of this compound, one must analyze its electronic structure.
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The "Push" (Hydrazine Moiety): The hydrazine group (
) is a strong alpha-effect nucleophile. It is the primary vector for toxicity, capable of forming Schiff bases with biological aldehydes (pyridoxal phosphate depletion) and generating reactive oxygen species (ROS) upon metabolic oxidation. -
The "Pull" (Sulfone & Fluorine): The methylsulfonyl group (
) at the ortho position is a potent electron-withdrawing group (EWG). This reduces the basicity of the hydrazine compared to phenylhydrazine, potentially increasing its stability in air but enhancing its electrophilicity at the aromatic ring (SNAr susceptibility). The fluorine atom adds lipophilicity, facilitating dermal absorption and blood-brain barrier penetration.
Comprehensive Hazard Profiling
Critical Warning: Aryl hydrazines are notorious for delayed toxicity and potent skin sensitization. Treat this compound as a potential carcinogen and mutagen.[2][3]
GHS Classification & Toxicology Mechanisms
| Hazard Category | Classification | Mechanistic Insight |
| Acute Toxicity | Oral/Dermal (Cat 3/4) | Metabolic Activation: Hydrazines are metabolized by cytochrome P450s to form diazonium ions and carbon-centered radicals, leading to oxidative stress and hemolysis (Heinz body formation). |
| Sensitization | Skin Sens. 1 (Cat 1) | Haptenization: The hydrazine moiety reacts with skin proteins (via lysine residues or carbonyls) to form immunogenic haptens, triggering T-cell mediated contact dermatitis. |
| Genotoxicity | Muta. 2 / Carc.[4][5] 1B | DNA Adducts: Reactive intermediates (diazonium ions) can alkylate DNA bases (guanine), leading to replication errors. |
| Target Organ | STOT-RE (Liver/Blood) | Hemolytic Anemia: Chronic exposure depletes glutathione (GSH) and damages red blood cells. |
Reactivity & Incompatibility
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Oxidizers: Violent reaction. Contact with strong oxidizers (peroxides, permanganates, nitric acid) can cause ignition.
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Carbonyls: Reacts spontaneously with aldehydes and ketones to form hydrazones.
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Metals: May reduce metal salts (e.g., Gold, Silver) to elemental metals, potentially generating heat.
Storage & Stability Engineering
The stability of aryl hydrazines is kinetically controlled by oxidation. The ortho-sulfone group provides some steric protection, but the compound remains sensitive to auto-oxidation.
Protocol 3.1: The "Zero-Oxygen" Storage Standard
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Primary Container: Amber glass vial with a Teflon-lined screw cap.
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Headspace Management: The vial must be purged with Argon (preferred over Nitrogen due to higher density) after every use.
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Temperature: Store at 2–8°C . Freezing (-20°C) is recommended for long-term storage (>3 months) to arrest thermal decomposition.
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Desiccation: Store within a secondary container containing desiccant packets (Silica or CaSO₄) to prevent hydrolytic degradation.
Emergency Response & Decontamination
Standard Protocol Failure: Do NOT use standard "spill pillows" alone. Hydrazines require chemical neutralization to prevent persistent contamination.
Decontamination Chemistry
Using simple bleach (Sodium Hypochlorite) on hydrazines can be dangerous. It may generate chloramines or carcinogenic N-nitroso compounds if the stoichiometry is not controlled.
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Preferred Neutralizer: Acidified Potassium Permanganate (
) or specific commercial hydrazine neutralizers. -
Alternative: Calcium Hypochlorite (excess) only in a well-ventilated area.
Spill Response Workflow (Visualization)
Figure 1: Decision matrix for safe remediation of hydrazine spills. Note the mandatory oxidation step prior to absorption.
Synthesis & Application Context
This compound is a high-value intermediate, primarily used in the synthesis of pyrazoles via condensation with 1,3-dicarbonyls. This scaffold is prevalent in:
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Herbicides: Protoporphyrinogen oxidase (PPO) inhibitors (e.g., similar to Saflufenacil).
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Pharmaceuticals: Kinase inhibitors where the sulfone provides H-bond acceptor capability in the ATP-binding pocket.
Protocol 5.1: Safe Handling in Synthesis
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Weighing: Must be performed inside a Chemical Fume Hood or a Glovebox . Static electricity can disperse the fine powder; use an ionizing fan if available.
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Reaction Monitoring: When analyzing reaction mixtures (TLC/HPLC), treat all waste streams as potentially genotoxic until the hydrazine is fully consumed (cyclized).
Metabolic Pathway & Activation (Visualization)
Figure 2: Simplified mechanism of action for aryl hydrazine toxicity. The lipophilic nature of the fluorinated parent compound facilitates entry, while metabolic activation generates the toxic radical species.
References
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Fluorochem Ltd. (2024). Safety Data Sheet: 1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine (CAS 914637-59-5).[1] Retrieved from
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National Institutes of Health (NIH). (2000). Mechanisms of carcinogenicity of aryl hydrazines. Current Medicinal Chemistry. Retrieved from
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Centers for Disease Control and Prevention (CDC). (2024). Hydrazines: Toxicological Profile. Agency for Toxic Substances and Disease Registry. Retrieved from
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Sigma-Aldrich. (2024). Handling of Phenylhydrazine Derivatives: Technical Bulletin. Retrieved from
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U.S. Department of Defense. (1995). Safety and Handling of Hydrazine and Derivatives. Defense Technical Information Center. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. riccachemical.com [riccachemical.com]
